2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol

Description

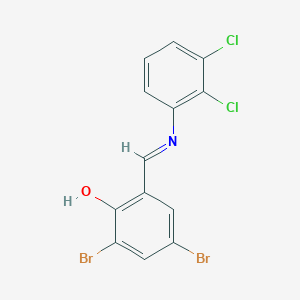

2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol is a halogenated Schiff base ligand characterized by a phenolic core substituted with bromine atoms at the 2- and 4-positions and a 2,3-dichlorophenyliminomethyl group at the 6-position. Schiff bases of this type are widely utilized in synthesizing metal complexes due to their chelating ability, which arises from the phenolic oxygen and imine nitrogen donor atoms. These complexes often exhibit unique geometries (e.g., square planar or tetrahedral) and are studied for catalytic, magnetic, or biological properties .

Properties

Molecular Formula |

C13H7Br2Cl2NO |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

2,4-dibromo-6-[(2,3-dichlorophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C13H7Br2Cl2NO/c14-8-4-7(13(19)9(15)5-8)6-18-11-3-1-2-10(16)12(11)17/h1-6,19H |

InChI Key |

JYVUGPPEISCAKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C(=CC(=C2)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol typically involves the following steps:

Bromination: The starting phenol compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 4 positions.

Schiff Base Formation: The brominated phenol is then reacted with 2,3-dichloroaniline in the presence of a suitable catalyst, such as acetic acid, to form the imine (Schiff base) linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and Schiff base formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The imine linkage can be reduced to form the corresponding amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Corresponding amines.

Substitution: Compounds with substituted halogen atoms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance binding affinity and specificity.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can affect the reactivity of the phenolic and imine groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of dibromo-phenol Schiff bases differing in the substituents on the imine-bound aryl group. Key structural analogs include:

2,4-Dibromo-6-((mesitylimino)-methyl)-phenol (HL1) Substituent: Mesityl (2,4,6-trimethylphenyl) group. Metal Complex: Forms square planar [Pd(L1)₂] complexes with cyclometalated structures. Properties: Enhanced steric bulk due to methyl groups, influencing metal coordination selectivity and stability .

2-((2,6-Diisopropylphenylimino)-methyl)-4,6-dibromophenol (HL2) Substituent: 2,6-Diisopropylphenyl group. Metal Complex: Forms tetrahedral [Zn(L2)₂] complexes. Properties: Larger substituents increase steric hindrance, favoring tetrahedral geometry in Zn(II) complexes .

2,4-Dibromo-6-((5-chloro-2-methyl-phenylimino)-methyl)-phenol Substituent: 5-Chloro-2-methylphenyl group. Structural Data: Single-crystal X-ray study (R factor = 0.038) confirms planar imine-phenol conjugation and intermolecular halogen bonding .

2,4-Dibromo-6-((R)-1-phenylethyliminomethyl)-phenol Substituent: Chiral (R)-1-phenylethyl group.

Comparison Table

Electronic and Steric Properties

- Electron-Withdrawing Effects: The target compound’s 2,3-dichlorophenyl and bromophenol groups create a strong electron-withdrawing environment, likely enhancing Lewis acidity in metal complexes compared to analogs with methyl or isopropyl groups (e.g., HL1, HL2). This could improve catalytic activity in oxidation or coupling reactions.

- Steric Profile : The 2,3-dichloro substitution provides moderate steric hindrance, intermediate between HL1’s mesityl group (high hindrance) and the 5-chloro-2-methyl derivative (lower hindrance). This balance may facilitate coordination with transition metals without excessive steric clashes.

Crystallographic and Stability Insights

- The 5-chloro-2-methyl derivative () exhibits a mean C–C bond length of 0.006 Å and an R factor of 0.038, indicating high crystallographic precision. Similar precision is expected for the target compound due to shared halogen substituents .

- Halogen bonding (C–Br···O or C–Cl···O) observed in analogs (e.g., ) may stabilize the crystal lattice of the target compound, enhancing thermal stability .

Contrast with Non-Halogenated Derivatives

Compounds such as 2-((dimethylamino)methyl)-phenol (–7) lack halogen substituents and imine groups, resulting in:

- Reduced Electron-Withdrawing Capacity: Amino-methyl groups act as electron donors, contrasting with the target compound’s electron-deficient aromatic system.

- Limited Coordination Chemistry: These derivatives cannot form Schiff base-metal complexes, highlighting the unique chelating ability of the target compound .

Biological Activity

2,4-Dibromo-6-((2,3-dichloro-phenylimino)-methyl)-phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antineoplastic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₇Br₂Cl₂NO

- CAS Number : 300865-23-0

This structure includes two bromine atoms and two chlorine atoms, which may contribute to its biological activity through various biochemical interactions.

Antineoplastic Activity

Recent studies have highlighted the antineoplastic properties of compounds similar to this compound. For example, a screening of 300 natural compounds identified several brominated phenolic derivatives with significant cytotoxic effects against leukemia cell lines such as Jurkat and Ramos. These studies utilized viability assays and apoptosis assays to determine the efficacy of these compounds at various concentrations.

Table 1: Antineoplastic Activity of Related Compounds

| Compound Name | IC50 (μM) | Cell Line | Assay Type |

|---|---|---|---|

| 4,6-Dibromo-2-(2′,4′-dibromophenoxy)phenol | 1.61 | Jurkat J16 | Viability Assay |

| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | 2.95 | Ramos | Apoptosis Assay |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways. The caspase-3 assay demonstrated increased activity in treated cells compared to controls, indicating that these compounds promote programmed cell death in malignant cells.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The presence of halogen substituents may enhance the generation of ROS, leading to oxidative stress in cancer cells.

- DNA Interaction : Some studies suggest that brominated phenols can intercalate into DNA or disrupt DNA repair mechanisms.

Case Studies

A notable case study involved the evaluation of a related brominated compound's effects on human leukemia cells. The study found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis at concentrations that were non-toxic to normal peripheral blood mononuclear cells. This suggests a favorable therapeutic index for further development.

Experimental Design

The experimental setup typically involves:

- Cell Culture : Human leukemia cell lines are cultured under standard conditions.

- Treatment Groups : Cells are treated with varying concentrations of the compound.

- Assays : Viability assays (e.g., MTT assay) and apoptosis assays (e.g., caspase activity assays) are performed post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.